molecular formula C28H24N4O3 B4803357 6-AMINO-3-(3-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-3-(3-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B4803357
M. Wt: 464.5 g/mol
InChI Key: PBYWIABEISHUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-3-(3-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that includes a dihydropyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(3-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, hydrazines, and cyanoacetates under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyrano[2,3-c]pyrazole ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-(3-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-AMINO-3-(3-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-AMINO-3-(3-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

IUPAC Name

6-amino-3-(3-methoxyphenyl)-4-[4-[(2-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3/c1-17-6-3-4-7-20(17)16-34-21-12-10-18(11-13-21)24-23(15-29)27(30)35-28-25(24)26(31-32-28)19-8-5-9-22(14-19)33-2/h3-14,24H,16,30H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYWIABEISHUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC(=CC=C5)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-AMINO-3-(3-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-AMINO-3-(3-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
6-AMINO-3-(3-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 4
6-AMINO-3-(3-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 5
6-AMINO-3-(3-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 6
6-AMINO-3-(3-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

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